Cas no 1807067-10-2 (4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride)

4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride structure
1807067-10-2 structure
Product name:4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
CAS No:1807067-10-2
MF:C9H4Cl2F3NO2S
MW:318.099769592285
CID:4792022

4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
    • Inchi: 1S/C9H4Cl2F3NO2S/c10-3-5-1-7(9(12,13)14)8(18(11,16)17)2-6(5)4-15/h1-2H,3H2
    • InChI Key: DHUYAAZUPFNBDH-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C#N)C(CCl)=CC=1C(F)(F)F)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 451
  • XLogP3: 2.9
  • Topological Polar Surface Area: 66.3

4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013011554-500mg
4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
1807067-10-2 97%
500mg
798.70 USD 2021-05-31
Alichem
A013011554-1g
4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
1807067-10-2 97%
1g
1,475.10 USD 2021-05-31
Alichem
A013011554-250mg
4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
1807067-10-2 97%
250mg
484.80 USD 2021-05-31

Additional information on 4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride

Comprehensive Overview of 4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807067-10-2)

4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807067-10-2) is a highly specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical intermediates. This compound features a unique molecular structure combining chloromethyl, cyano, and trifluoromethyl functional groups, making it a versatile building block for drug discovery and agrochemical development. Its CAS number 1807067-10-2 serves as a critical identifier for researchers and regulatory compliance.

The growing demand for fluorinated compounds in modern chemistry has positioned 4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride as a key intermediate. Its trifluoromethyl group enhances metabolic stability and bioavailability in active pharmaceutical ingredients (APIs), aligning with trends in precision medicine and targeted therapies. Recent studies highlight its utility in cross-coupling reactions and as a precursor for heterocyclic compounds, addressing frequent search queries about "fluorinated building blocks for drug design" and "high-value sulfonation reagents".

From a synthetic chemistry perspective, the benzenesulfonyl chloride core of this compound enables efficient nucleophilic substitution reactions. The chloromethyl moiety allows further functionalization, while the cyano group offers opportunities for click chemistry applications – a hot topic in bioconjugation research. Laboratories frequently search for "stable sulfonyl chloride derivatives" and "multifunctional aromatic intermediates", making this compound particularly relevant in current medicinal chemistry workflows.

The compound's electron-withdrawing groups (EWGs) create distinctive reactivity patterns that interest researchers developing PET radiopharmaceuticals and fluorescent probes. Its CAS 1807067-10-2 appears in patent literature concerning kinase inhibitors and antiviral agents, reflecting industry needs for structure-activity relationship (SAR) optimization. This aligns with frequent searches about "trifluoromethylated bioactive compounds" and "cyano-containing sulfonamides".

Quality control of 4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride requires advanced analytical techniques like HPLC-MS and 19F NMR, addressing common questions about "purity determination for complex organics". The compound's stability under inert atmosphere and sensitivity to hydrolysis are frequently discussed in technical forums, making proper storage conditions (typically anhydrous conditions at low temperatures) essential knowledge for handlers.

In material science applications, this polyfunctional aromatic compound shows promise for modifying polymer properties through surface functionalization. The combination of chloromethyl and sulfonyl chloride groups enables dual modification strategies – a subject gaining traction in searches for "multistep grafting techniques". Its thermal stability parameters are particularly relevant for high-performance material development.

From an environmental standpoint, proper handling of 4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride requires attention to waste management protocols, reflecting increased search interest in "green chemistry approaches for reactive intermediates". The trifluoromethyl group's persistence has spurred research into biodegradation pathways, making this compound a case study in sustainable chemistry discussions.

The pharmaceutical industry values this compound for creating prodrug linkages and biologically active sulfonamides. Its CAS 1807067-10-2 appears in recent literature about anticancer drug candidates and enzyme inhibitors, correlating with trending searches for "next-generation sulfonyl-containing therapeutics". The cyano group's role in hydrogen bond formation makes it valuable for molecular recognition studies.

Analytical challenges surrounding 4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride often involve spectroscopic characterization techniques. Researchers frequently inquire about "differentiating similar sulfonyl chlorides" and "quantifying reactive impurities", highlighting the need for robust quality assurance methods. Advanced chromatographic separation approaches are particularly relevant for this multifunctional compound.

In conclusion, 4-Chloromethyl-5-cyano-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807067-10-2) represents a sophisticated chemical tool bridging multiple research domains. Its unique combination of reactive sites addresses contemporary needs in drug development, material science, and chemical biology, while its technical handling requirements reflect evolving standards in laboratory safety and sustainable chemistry practices.

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